![molecular formula C19H16ClFN2O4S B4333318 4-[2-(3-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B4333318.png)
4-[2-(3-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Overview
Description
4-[2-(3-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE: is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a morpholine ring, a chlorophenyl group, a fluorophenylsulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Sulfonylation: The fluorophenylsulfonyl group can be added through a sulfonylation reaction, where a fluorophenyl compound reacts with a sulfonyl chloride in the presence of a base.
Morpholine Ring Formation: The morpholine ring can be formed by reacting an appropriate amine with an epoxide or a halohydrin.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand biochemical processes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(3-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
- 4-{2-(3-chlorophenyl)-4-[(4-bromophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
- 4-{2-(3-chlorophenyl)-4-[(4-iodophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Comparison
Compared to its analogs, 4-[2-(3-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is unique due to the presence of the fluorophenylsulfonyl group. This group can influence the compound’s reactivity, stability, and interaction with biological targets. The fluorine atom’s electronegativity can enhance the compound’s binding affinity and specificity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-(3-chlorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O4S/c20-14-3-1-2-13(12-14)17-22-18(19(27-17)23-8-10-26-11-9-23)28(24,25)16-6-4-15(21)5-7-16/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHKLXIQLSHNNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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